molecular formula C7H8BrN3O B1377746 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine CAS No. 1439823-02-5

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine

Cat. No. B1377746
CAS RN: 1439823-02-5
M. Wt: 230.06 g/mol
InChI Key: KXQASTWVGVPICD-UHFFFAOYSA-N
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Description

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine is a heterocyclic organic compound . It has a molecular weight of 230.06 g/mol and a molecular formula of C7H8BrN3O .


Synthesis Analysis

While specific synthesis methods for 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine were not found, similar pyrimidine derivatives have been synthesized through various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated . Another study reported the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine consists of a pyrimidine ring, an oxetane ring, and an amine group .


Physical And Chemical Properties Analysis

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine has a density of 1.8±0.1 g/cm3 . Its boiling point is 378.1±52.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Reactivity of Oxetanes

Oxetanes, including BOPA, are used in the synthesis of various organic compounds . They are known for their high reactivity due to the ring strain of the four-membered oxetane ring . This makes them useful in a variety of chemical reactions .

Formation of Epoxide Rings

BOPA can be used in the formation of epoxide rings . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Kinase Inhibitors

BOPA derivatives have been explored for their potential as kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Hydrogen Bond Formation

The oxetane in BOPA acts as a good hydrogen-bond acceptor . This property is important for many of the beneficial properties of substituted oxetanes .

Buchwald–Hartwig Reaction

BOPA can be used in the Buchwald–Hartwig reaction , a powerful tool in organic chemistry for the formation of carbon-nitrogen bonds .

Medicinal Chemistry

Oxetanes, including BOPA, are underexplored structural motifs in medicinal chemistry . They have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

5-bromo-N-(oxetan-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-9-7(10-2-5)11-6-3-12-4-6/h1-2,6H,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQASTWVGVPICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279813
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine

CAS RN

1439823-02-5
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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